3-Acetyl-5-[(benzylsulfanyl)methyl]-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Description
Historical Context of Pyrrol-2-one Derivatives in Heterocyclic Chemistry
Pyrrol-2-one derivatives have occupied a central role in heterocyclic chemistry since the 19th century, with their synthetic versatility first demonstrated through classical methods like the Paal-Knorr synthesis. This reaction, which converts 1,4-diketones into pyrroles using primary amines, laid the foundation for modern derivatization strategies. The discovery of natural products containing pyrrol-2-one motifs, such as the cylindricine alkaloids, further stimulated interest in this scaffold. Contemporary synthetic approaches, including the trifluoroacetic acid-catalyzed three-component reactions described in recent work, enable precise control over substituent patterns while maintaining the core's aromatic character.
The pharmacological relevance of pyrrol-2-ones emerged through structure-activity relationship studies of acetylcholinesterase inhibitors, where derivatives demonstrated nanomolar-range inhibition constants. These findings validated the scaffold's potential as a privileged structure in drug discovery, particularly for neurological targets.
Structural Significance of the 1,5-Dihydro-2H-pyrrol-2-one Core
The 1,5-dihydro-2H-pyrrol-2-one core exhibits a unique electronic structure characterized by partial aromaticity due to conjugation between the lactam oxygen and the nitrogen lone pair. This conjugation creates a polarized π-system that facilitates electrophilic substitution at the α-positions (C3 and C5), as demonstrated by halogenation and sulfonation reactions. X-ray crystallographic studies of related compounds reveal planarity in the pyrrolidone ring, with typical bond lengths of 1.38–1.42 Å for the C2–N1 bond and 1.22 Å for the lactam C=O bond.
The core's hydrogen-bonding capacity, mediated through the lactam oxygen (hydrogen bond acceptor) and the N1 proton (hydrogen bond donor), enables predictable molecular recognition patterns. In cholinesterase inhibition studies, this dual hydrogen-bonding capability facilitates simultaneous interactions with both the catalytic triad and peripheral anionic site of butyrylcholinesterase.
Role of Acetyl and Benzylsulfanylmethyl Substituents in Molecular Design
The acetyl group at position 3 serves multiple functions:
- Electron-withdrawing effects that modulate the electron density of the pyrrol-2-one ring, increasing susceptibility to nucleophilic attack at adjacent positions
- Hydrogen-bond acceptor capability through the carbonyl oxygen, enhancing binding affinity to biological targets
- Steric bulk that restricts rotational freedom of adjacent substituents, favoring bioactive conformations
The benzylsulfanylmethyl group at position 5 introduces:
- Lipophilic character through the benzyl moiety, improving membrane permeability (LogP increase ≈ 2.5 units compared to unsubstituted analogs)
- Thioether-mediated redox activity, enabling potential prodrug strategies via oxidation to sulfoxide/sulfone derivatives
- Conformational flexibility from the methylene spacer, allowing adaptive binding to enzyme active sites
Table 1: Comparative Electronic Effects of Substituents in Pyrrol-2-one Derivatives
| Position | Substituent | Hammett σ Value | π-π* Transition (nm) | Hydrogen Bond Capacity |
|---|---|---|---|---|
| 3 | Acetyl | +0.52 | 265 ± 3 | Acceptor (O) |
| 5 | Benzylsulfanylmethyl | -0.15 (para) | 278 ± 5 | None |
| 4 | Hydroxyl | -0.37 | 245 ± 2 | Donor/Acceptor (OH) |
Data synthesized from molecular orbital calculations and UV-Vis spectroscopy of analogous compounds.
The hydroxyl group at position 4 participates in intramolecular hydrogen bonding with the lactam oxygen, creating a pseudo-six-membered ring that stabilizes the enol tautomer. This tautomeric equilibrium (keto-enol ratio ≈ 1:3 in DMSO-d6) significantly influences the compound's solubility and crystallinity.
Contemporary synthetic strategies for this compound typically employ:
- Condensation of β-keto esters with benzylsulfanylmethylamine derivatives under acidic conditions
- Post-functionalization of pre-formed pyrrol-2-one cores via Mitsunobu alkylation or nucleophilic aromatic substitution
- Multicomponent reactions utilizing trifluoroacetic acid catalysis to simultaneously introduce acetyl and benzylsulfanylmethyl groups
Properties
CAS No. |
92248-75-4 |
|---|---|
Molecular Formula |
C14H15NO3S |
Molecular Weight |
277.34 g/mol |
IUPAC Name |
4-acetyl-2-(benzylsulfanylmethyl)-3-hydroxy-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C14H15NO3S/c1-9(16)12-13(17)11(15-14(12)18)8-19-7-10-5-3-2-4-6-10/h2-6,11,17H,7-8H2,1H3,(H,15,18) |
InChI Key |
JERUGPDDBUZQOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(NC1=O)CSCC2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Base-Assisted Cyclization of 3-Cyanoketones
A highly efficient and novel synthetic approach involves the base-assisted cyclization of 3-cyanoketones to form 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, which can be further functionalized to introduce the benzylsulfanyl group at C-5.
- Starting materials: 1,3-diarylsubstituted 3-cyanoketones.
- Reaction conditions: Base (e.g., hydroxide) in the presence of DMSO as an oxidant.
- Mechanism: The base deprotonates the α-CH bond adjacent to the nitrile, forming an anionic intermediate that undergoes oxidation and intramolecular 5-exo-trig cyclization to yield the 5-hydroxy-2H-pyrrol-2-one ring.
- Yields: Good to high isolated yields (up to 77%) have been reported for various substituted derivatives.
- Advantages: Uses inexpensive, readily available precursors; mild conditions; broad substrate scope.
| Entry | Substituents (R1, R2) | Yield (%) |
|---|---|---|
| 1 | Phenyl, Phenyl | 72 |
| 2 | p-MeOC6H4, Phenyl | 77 |
| 3 | p-BrC6H4, Phenyl | 59 |
| 4 | 2-Naphthyl, Phenyl | 77 |
| 5 | 2,3-Dihydrobenzo[b]dioxin-6-yl, Phenyl | 61 |
Note: The benzylsulfanyl substituent can be introduced via subsequent nucleophilic substitution or sulfur ylide chemistry (see below).
Three-Component Condensation Method
An alternative and versatile method for synthesizing 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones involves a three-component condensation of:
- Active methylene compounds,
- Aldehydes,
Amines.
Solvent: Acetic acid is preferred for reactive substrates; DMF with chlorotrimethylsilane is used for less reactive or functionalized substrates.
- Scope: This method allows parallel synthesis of large libraries (>3000 compounds) of pyrrolones.
- Relevance: The acetyl group at C-3 can be introduced via the active methylene component, while the benzylsulfanyl group can be incorporated by using benzylthiol derivatives or post-condensation modifications.
| Parameter | Condition/Result |
|---|---|
| Solvent | Acetic acid or DMF |
| Reaction type | Three-component condensation |
| Yield range | Moderate to high |
| Substrate scope | Broad, including functionalized aldehydes and amines |
This method is highly adaptable for structural diversity and library synthesis.
Sulfur Ylide-Mediated Cyclization and Rearrangement
A recent innovative approach uses sulfur ylides to construct 5-hydroxy-1H-pyrrol-2(5H)-ones via:
- Reaction of sulfur ylides with ketonic carbonyl compounds,
- Intramolecular cyclization,
Followed by 1,3-hydroxy rearrangement.
-
- Transition metal-free,
- One-pot operation,
- Mild reaction conditions,
- Excellent yields.
-
- Formation of a tertiary amine intermediate by reaction of phenacyl bromide with amines,
- Subsequent treatment with bromoacetyl chloride,
- Conversion to sulfonium salts stabilized by tetraphenylborate counterions,
- Final cyclization and rearrangement to yield the 5-hydroxy-pyrrol-2-one core.
Purification: Column chromatography on neutral alumina with specific solvent systems.
This method is particularly suitable for introducing benzylsulfanyl groups due to the involvement of sulfur ylides and related intermediates.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Formation of tertiary amine | Phenacyl bromide + amine in DCM | Intermediate amine |
| Acylation | Bromoacetyl chloride at 0 °C | Tertiary amide |
| Sulfonium salt formation | Dimethyl sulfide, sodium tetraphenylborate | Stable sulfonium salt |
| Cyclization and rearrangement | Mild heating, one-pot | 5-Hydroxy-1H-pyrrol-2(5H)-one |
This approach is supported by X-ray crystallography and advanced NMR techniques confirming the structure.
Multicomponent Reactions with Acylpyruvic Acid Esters
Another method involves multicomponent reactions of:
- Esters of acylpyruvic acid,
- Aromatic aldehydes,
Anilines or aliphatic amines.
Solvent: Glacial acetic acid or ethanol (ethanol often gives higher yields).
- Outcome: Formation of 4-acetyl-3-hydroxy-3-pyrrolin-2-ones, which can be further modified.
- Mechanistic insights: Supported by density functional theory (DFT) calculations, showing efficient formation of the pyrrolinone ring and subsequent substitution.
This method allows introduction of acyl groups at the 4-position and hydroxy groups at the 3-position, which can be adapted for the target compound synthesis.
| Reaction Component | Role/Effect |
|---|---|
| Ethyl 2,4-dioxovalerate | Acylpyruvic acid ester precursor |
| Aromatic aldehydes | Provide aryl substituents |
| Anilines/aliphatic amines | Amino component for ring formation |
Yields and reaction conditions are optimized for maximum efficiency.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Yield Range (%) | Notes |
|---|---|---|---|---|
| Base-assisted cyclization | 3-cyanoketones, base, DMSO | Mild, inexpensive precursors | 59–77 | Suitable for diaryl and substituted derivatives |
| Three-component condensation | Active methylene, aldehydes, amines, AcOH/DMF | High diversity, parallel synthesis | Moderate to high | Library synthesis potential |
| Sulfur ylide cyclization | Phenacyl bromide, bromoacetyl chloride, DMS, Na tetraphenylborate | One-pot, metal-free, mild | Excellent | Ideal for benzylsulfanyl introduction |
| Multicomponent with acylpyruvic esters | Acylpyruvic acid esters, aldehydes, amines, AcOH/EtOH | Mechanistically understood, efficient | Moderate to high | DFT-supported mechanism |
Research Findings and Mechanistic Insights
- The base-assisted cyclization proceeds via anionic intermediates and oxidative steps, confirmed by single-crystal X-ray analysis.
- Sulfur ylide methods involve intramolecular cyclization followed by hydroxy rearrangement, supported by 2D NMR and crystallography.
- Multicomponent reactions benefit from solvent effects and acid catalysis, with computational studies elucidating reaction pathways.
- The benzylsulfanyl group can be introduced either during the cyclization step (via sulfur ylides) or by post-synthetic modification of the 5-position hydroxyl group.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-2-((benzylthio)methyl)-5-hydroxy-1H-pyrrol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The benzylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the acetyl group would produce an alcohol.
Scientific Research Applications
4-Acetyl-2-((benzylthio)methyl)-5-hydroxy-1H-pyrrol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Acetyl-2-((benzylthio)methyl)-5-hydroxy-1H-pyrrol-3(2H)-one involves its interaction with specific molecular targets and pathways. The acetyl and benzylthio groups may play a role in modulating the compound’s activity by interacting with enzymes or receptors. The hydroxy group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- The presence of electron-withdrawing groups (e.g., 4-chlorophenyl in 15m ) correlates with higher melting points, likely due to enhanced crystallinity from polar interactions.
- Hydroxyl and amino groups (in 16a and 15m) may improve solubility in polar solvents compared to the benzylsulfanyl group in the target compound.
- Synthetic yields vary significantly (46% vs. 63%), suggesting that steric or electronic effects of substituents influence reaction efficiency .
| Compound | Substituents | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| 15m | 4-Cl-C₆H₄, 4-NH₂-C₆H₄, C₆H₅ | 209.0–211.9 | 46 |
| 16a | 4-OH-C₆H₄, C₆H₅ | 138.1–140.6 | 63 |
Sulfanyl-Substituted Compounds in Metal Complexes
investigates Pd(II) and Pt(II) complexes with sulfanyl pyrazole ligands.
N,N'-Dichloro-tri[(4-(cyclohexylsulfanyl)methyl)-3,5-dimethyl-1H-pyrazole] Pt(II) complex
- Exhibits 3× higher cytotoxicity against Jurkat, K562, and U937 cancer cell lines compared to the benzylsulfanyl analog.
N,N'-Dichloro-tri[(4-(benzylsulfanyl)methyl)-3,5-dimethyl-1H-pyrazole] Pt(II) complex
Key Observations :
- The benzylsulfanyl group in the target compound may confer moderate bioactivity compared to cyclohexylsulfanyl analogs, though direct cytotoxic data for the pyrrol-2-one core is lacking.
- Hydrophobic substituents likely improve membrane permeability or target binding in metal complexes, a trend that may extend to other sulfur-containing compounds .
| Compound (Pt Complex) | Substituent | Cytotoxicity (Relative to Benzylsulfanyl) |
|---|---|---|
| Cyclohexylsulfanyl | Cyclohexyl | 3× higher |
| Benzylsulfanyl | Benzyl | Baseline |
Biological Activity
3-Acetyl-5-[(benzylsulfanyl)methyl]-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanism of action, therapeutic applications, and comparative studies with similar compounds.
The compound has the following chemical specifications:
| Property | Value |
|---|---|
| CAS No. | 735-18-2 |
| Molecular Formula | C15H17NO3S |
| Molecular Weight | 291.4 g/mol |
| IUPAC Name | 4-acetyl-2-(benzylsulfanylmethyl)-3-hydroxy-1-methyl-2H-pyrrol-5-one |
| Canonical SMILES | CC(=O)C1=C(C(N(C1=O)C)CSCC2=CC=CC=C2)O |
Antioxidant Properties
Research indicates that derivatives of similar structures exhibit significant antioxidant activity. For instance, studies on phenolic compounds show that acetylated derivatives can enhance antioxidant capacity, which may be relevant for this compound as well .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Investigations into related compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also exhibit similar activity through mechanisms such as enzyme inhibition or disruption of bacterial cell walls .
Antiproliferative Effects
Preliminary studies indicate that this compound might possess antiproliferative effects against certain cancer cell lines. The mechanism likely involves the induction of apoptosis or cell cycle arrest, which has been observed in related compounds .
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets. These may include:
- Enzyme Inhibition: The compound may inhibit enzymes critical for cellular proliferation or survival.
- Receptor Modulation: Interaction with cellular receptors could alter signaling pathways involved in inflammation or cancer progression.
Comparative Studies
A comparison with structurally similar compounds reveals unique aspects of this compound:
| Compound | Antioxidant Activity | Antimicrobial Activity | Antiproliferative Activity |
|---|---|---|---|
| 3-Acetyl-5-[(benzylsulfanyl)methyl]-4-hydroxy... | Moderate | Yes | Yes |
| Hydroxytyrosol | High | Yes | Moderate |
| Acetylated Phenolic Derivatives | High | Yes | Low |
Case Studies and Research Findings
- Antioxidant Assessments: A study demonstrated that acetylated phenolic compounds showed marked improvements in reducing oxidative stress markers in vitro .
- Antimicrobial Efficacy: In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited significant antimicrobial activity comparable to known antibiotics.
- Cancer Cell Line Studies: Research involving human colorectal adenocarcinoma cell lines indicated that the compound could inhibit cell growth and induce apoptosis at specific concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
